

"application of Methyl 4-benzylmorpholine-2-carboxylate in CNS drug discovery"

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Compound of Interest

Compound Name: Methyl 4-benzylmorpholine-2-carboxylate

Cat. No.: B597345

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Application of Methyl 4-benzylmorpholine-2-carboxylate in CNS Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-benzylmorpholine-2-carboxylate is a synthetic organic molecule featuring a core morpholine scaffold. The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting agents due to its favorable physicochemical properties that can enhance blood-brain barrier permeability.[1][2][3] The presence of both a weak basic nitrogen and an oxygen atom in the morpholine ring allows for a balance of lipophilic and hydrophilic interactions, which can improve solubility and brain penetration.[1][2][3] Benzylmorpholine derivatives, in particular, have shown promise as modulators of monoamine transporters, suggesting their potential in the treatment of various central nervous system (CNS) disorders.[4]

This document provides detailed application notes and experimental protocols for the investigation of **Methyl 4-benzylmorpholine-2-carboxylate** as a potential therapeutic agent for CNS disorders such as depression and anxiety. The proposed mechanism of action, based

on the activity of structurally related compounds, is the inhibition of monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Potential Applications in CNS Drug Discovery

Based on the pharmacology of analogous benzylmorpholine structures, **Methyl 4-benzylmorpholine-2-carboxylate** is a compelling candidate for investigation as a dual serotonin-norepinephrine reuptake inhibitor (SNRI). SNRIs are an established class of antidepressants that function by increasing the extracellular levels of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.^[4]

Key Research Areas:

- **Depressive Disorders:** To investigate the potential antidepressant effects of the compound.
- **Anxiety Disorders:** To assess its anxiolytic properties.
- **Other Neuropathic Pain and Stress-Related Disorders:** The dual-action on SERT and NET may also be relevant for other neurological conditions.

Data Presentation: Representative Biological Activity of Benzylmorpholine Analogs

While specific data for **Methyl 4-benzylmorpholine-2-carboxylate** is not publicly available, the following tables summarize the biological activities of structurally related benzylmorpholine and morpholine derivatives against monoamine transporters. This data serves as a rationale for the proposed investigation of the title compound.

Table 1: Representative Inhibitory Activity of Benzylmorpholine Analogs on Monoamine Transporters

Compound Class	Target	Assay Type	Value	Reference
2-(Phenylthiomethyl)-morpholine derivatives	NET	Binding Affinity (Ki)	< 20 nM	[5]
Reboxetine Derivatives	NET	Selective Inhibition	High	[6][7][8]
Substituted Methylphenidate Derivatives	DAT	Binding Affinity (IC50)	Varies (nM to μ M range)	[9]
Substituted Methylphenidate Derivatives	NET	Binding Affinity (IC50)	Varies (nM to μ M range)	[9]

Experimental Protocols

The following are detailed protocols for the in vitro and in vivo evaluation of **Methyl 4-benzylmorpholine-2-carboxylate**'s potential as a CNS drug candidate.

In Vitro Assays: Monoamine Transporter Inhibition

These assays are crucial for determining the compound's potency and selectivity for the serotonin, norepinephrine, and dopamine transporters.

1. Serotonin Transporter (SERT) Uptake Inhibition Assay

- Objective: To determine the IC50 value of **Methyl 4-benzylmorpholine-2-carboxylate** for the inhibition of serotonin uptake.
- Materials:
 - Human embryonic kidney (HEK293) cells stably expressing human SERT (hSERT).
 - [³H]-Serotonin (5-HT).

- Krebs-Ringer-HEPES (KRH) buffer.
- Test compound (**Methyl 4-benzylmorpholine-2-carboxylate**) dissolved in a suitable solvent (e.g., DMSO).
- Selective serotonin reuptake inhibitor (SSRI) as a positive control (e.g., Fluoxetine).
- 96-well cell culture plates.
- Scintillation counter and vials.
- Procedure:
 - Plate the hSERT-HEK293 cells in 96-well plates and allow them to reach confluency.
 - Prepare serial dilutions of the test compound and the positive control in KRH buffer.
 - Wash the cells with KRH buffer.
 - Pre-incubate the cells with the test compound or control at various concentrations for 10-20 minutes at 37°C.[\[10\]](#)
 - Initiate the uptake reaction by adding [³H]-5-HT to each well.
 - Incubate for a predetermined time (e.g., 10 minutes) at 37°C.[\[10\]](#)
 - Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
 - Lyse the cells and measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

2. Norepinephrine Transporter (NET) Uptake Inhibition Assay

- Objective: To determine the IC50 value of **Methyl 4-benzylmorpholine-2-carboxylate** for the inhibition of norepinephrine uptake.
- Materials:
 - Human neuroblastoma SK-N-BE(2)C cells endogenously expressing human NET (hNET). [\[11\]](#)
 - [³H]-Norepinephrine (NE).
 - KRH assay buffer.[\[11\]](#)
 - Test compound.
 - Selective norepinephrine reuptake inhibitor (NRI) as a positive control (e.g., Desipramine).
 - 24-well or 96-well cell culture plates.
 - Scintillation counter.
- Procedure:
 - Culture SK-N-BE(2)C cells in appropriate plates until confluent.[\[11\]](#)
 - Prepare serial dilutions of the test compound and positive control.
 - Wash the cells with KRH buffer.
 - Pre-incubate the cells with the test compound or control for a specified time at room temperature or 37°C.[\[11\]](#)
 - Add [³H]-NE to initiate the uptake.
 - Incubate for a defined period.
 - Terminate the reaction by washing with ice-cold buffer.
 - Lyse the cells and quantify the radioactivity.

- Data Analysis:
 - Similar to the SERT assay, calculate the percentage of inhibition and determine the IC50 value.

3. Dopamine Transporter (DAT) Uptake Inhibition Assay

- Objective: To determine the IC50 value of **Methyl 4-benzylmorpholine-2-carboxylate** for the inhibition of dopamine uptake.
- Materials:
 - CHO-K1 cells stably expressing human DAT (hDAT).[\[12\]](#)
 - [³H]-Dopamine (DA).
 - Modified Tris-HEPES buffer.[\[12\]](#)
 - Test compound.
 - Selective dopamine reuptake inhibitor (DRI) as a positive control (e.g., GBR12909).
 - 96-well plates.
 - Scintillation counter.
- Procedure:
 - Plate hDAT-CHO-K1 cells and grow to confluency.[\[12\]](#)
 - Prepare dilutions of the test compound and control.
 - Pre-incubate the cells with the compounds for 20 minutes at 25°C.[\[12\]](#)
 - Add [³H]-DA and incubate for an additional 10 minutes.[\[12\]](#)
 - Terminate the uptake and wash the cells.
 - Lyse the cells and measure the radioactivity.

- Data Analysis:
 - Calculate the percentage of inhibition and determine the IC50 value as described for the other transporter assays.

In Vivo Behavioral Models

These models are essential for evaluating the potential antidepressant and anxiolytic effects of the compound in a whole-animal system.

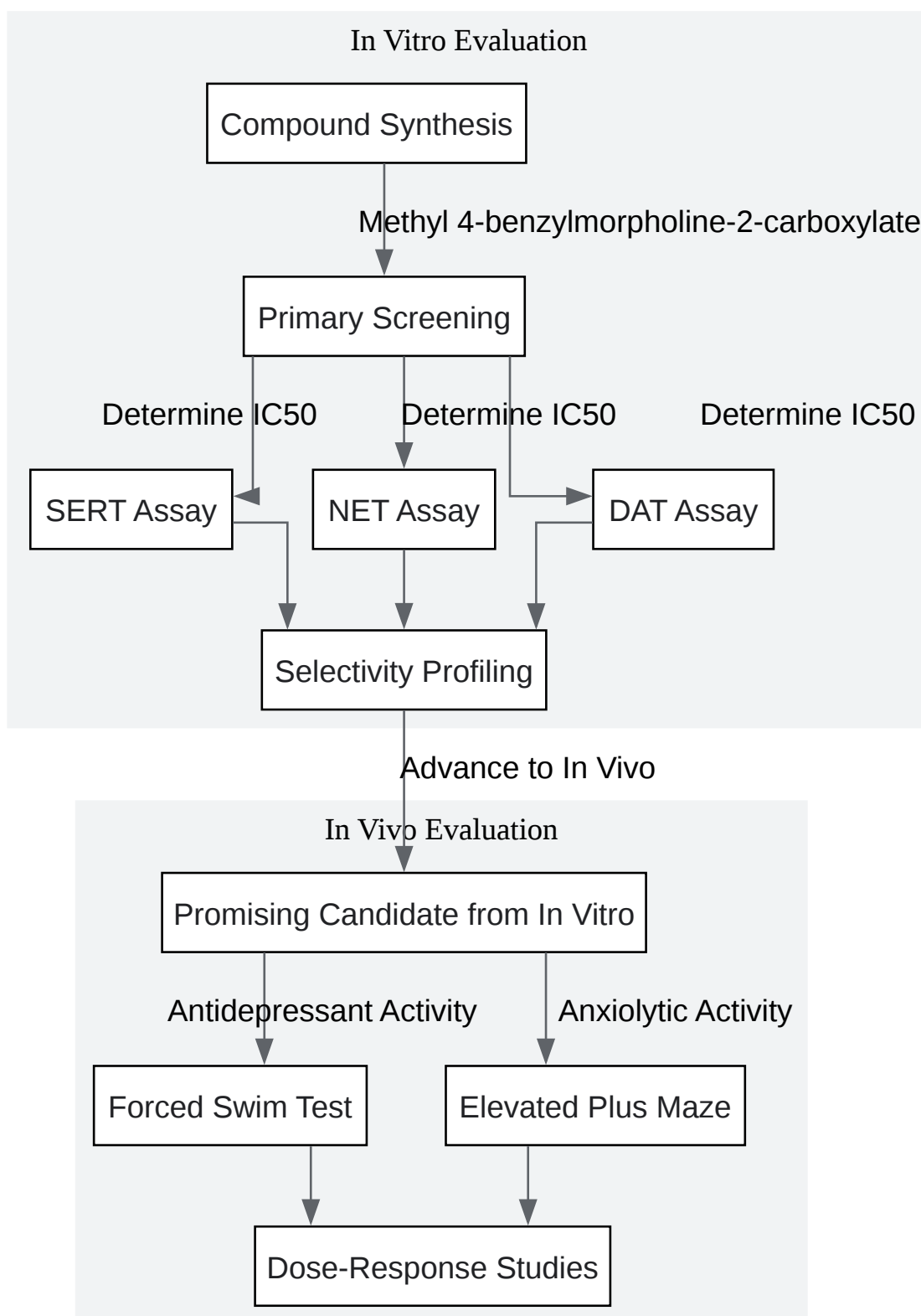
1. Forced Swim Test (FST)

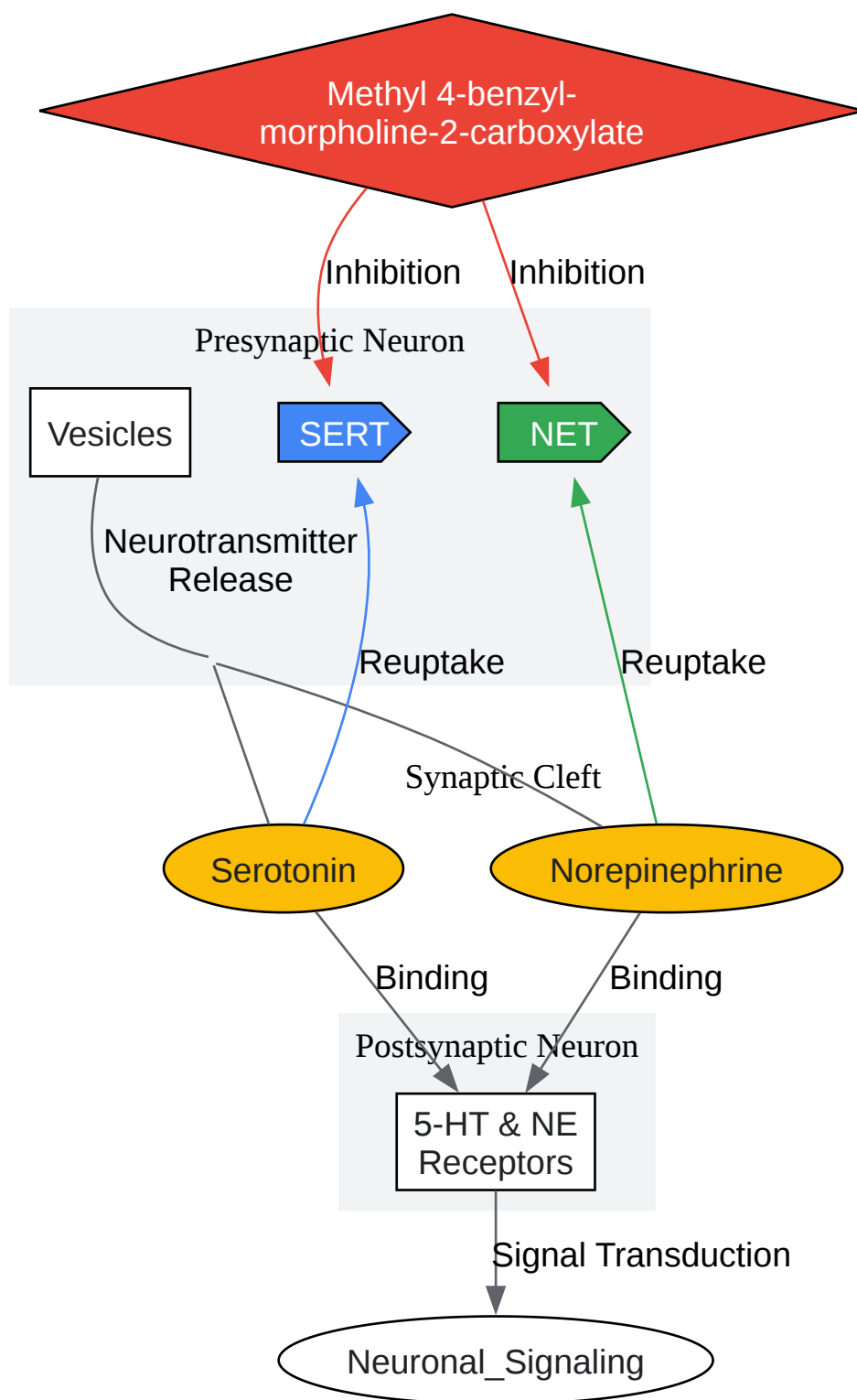
- Objective: To assess the antidepressant-like activity of **Methyl 4-benzylmorpholine-2-carboxylate** in rodents.[\[13\]](#)[\[14\]](#)
- Apparatus: A cylindrical tank filled with water.[\[13\]](#)
- Procedure (for mice):
 - Administer the test compound, a vehicle control, or a positive control (e.g., a known antidepressant) to different groups of mice via an appropriate route (e.g., intraperitoneal injection).
 - After a specified pre-treatment time, gently place each mouse into the water tank for a 6-minute session.[\[13\]](#)
 - Record the entire session with a video camera.
 - An observer, blinded to the treatment groups, will score the duration of immobility during the last 4 minutes of the test.[\[13\]](#) Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
- Data Analysis:
 - Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time in the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

2. Elevated Plus Maze (EPM) Test

- Objective: To evaluate the anxiolytic-like effects of **Methyl 4-benzylmorpholine-2-carboxylate** in rodents.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[\[7\]](#)
- Procedure:
 - Administer the test compound, vehicle, or a positive control (e.g., a known anxiolytic like diazepam) to different groups of rodents.
 - After the pre-treatment period, place the animal in the center of the maze, facing an open arm.
 - Allow the animal to explore the maze for a 5-minute period.
 - Record the session using a video tracking system.
- Data Analysis:
 - Measure the time spent in the open arms and the number of entries into the open arms.
 - An increase in the time spent and/or the number of entries into the open arms in the compound-treated group compared to the vehicle group indicates an anxiolytic-like effect.[\[6\]](#)

Mandatory Visualizations





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